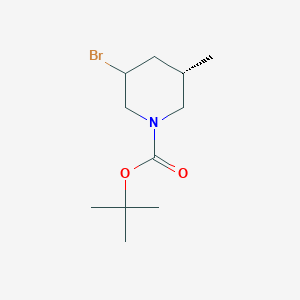

(5S)-tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (5S)-3-bromo-5-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHDGXGLBKWEQF-IENPIDJESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(CN(C1)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

NBS-Mediated Bromination in Tetrahydrofuran (THF)

A high-yielding route involves the use of NBS in THF with trimethylsilyl chloride (TMSCl) and triethylamine (TEA). This method achieves 78% yield of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, as confirmed by ¹H NMR (δ 4.85–4.70 ppm, m, 1H) and mass spectrometry (m/z 278 [M+H]⁺). The reaction proceeds via generation of a bromonium ion intermediate, which is selectively attacked at the 3-position due to steric and electronic factors.

Molecular Bromine with Lewis Acid Catalysts

Alternative protocols employ Br₂ in the presence of AlCl₃ or FeCl₃. For example, bromine in chloroform with AlCl₃ at 0–5°C affords the 3-bromo derivative in 42% yield after chromatographic purification. While this method is less efficient, it avoids the use of moisture-sensitive reagents like NBS.

Table 1: Comparative Analysis of Bromination Methods

| Brominating Agent | Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| NBS | THF | TMSCl | 0°C → RT | 78% | |

| Br₂ | Chloroform | AlCl₃ | 0–5°C | 42% | |

| Br₂ | Diethyl ether | AlCl₃ | 0–5°C | 35% |

Stereochemical Induction at the 5-Position

Chiral Pool Synthesis

The (5S)-methyl configuration is introduced via chiral starting materials or asymmetric synthesis. For instance, (S)-5-methylpiperidin-3-one, derived from L-proline or other chiral precursors, can be Boc-protected and brominated to yield the target compound. However, this approach requires resolution of racemic intermediates, which complicates scalability.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 5-methylpiperidin-3-ol derivatives has been reported, enabling access to enantiomerically pure intermediates. Subsequent oxidation to the ketone and bromination completes the synthesis.

Functionalization and Protective Group Manipulation

Thiourea Cyclization for Heterocycle Formation

In a related synthesis, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate reacts with thiourea in refluxing isopropanol to form thiazolo[5,4-c]pyridine derivatives. This method, yielding 99% of the cyclized product, demonstrates the reactivity of the bromo intermediate toward nucleophilic substitution.

Deprotection and Functional Group Interconversion

The Boc group is selectively removed using trifluoroacetic acid (TFA) or HCl in dioxane, exposing the piperidine nitrogen for further derivatization. For example, deprotection of tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate followed by reductive amination introduces additional substituents at the 1-position.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate reveals distinct signals for the Boc group (δ 1.43 ppm, s, 9H) and the piperidine ring protons (δ 4.85–3.55 ppm, m). ¹³C NMR confirms the carbonyl carbon at δ 166.9 ppm and the quaternary Boc carbon at δ 79.8 ppm.

Chemical Reactions Analysis

Types of Reactions

(5S)-tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction reactions can be used to remove or modify functional groups, such as reducing the carboxylate group to an alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. Conditions typically involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups to form alcohols, ketones, or other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (5S)-tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate typically involves the bromination of the corresponding piperidine derivative. The compound is characterized by its piperidine ring structure, which is essential for its biological activity. The tert-butyl ester group enhances solubility and stability, making it suitable for further chemical modifications and evaluations in biological systems.

Antimicrobial Properties

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity. For instance, structure-activity relationship (SAR) studies have shown that modifications to the piperidine scaffold can enhance potency against various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The compound's ability to inhibit Mtb growth suggests potential applications in treating tuberculosis.

Inhibition of Enzymatic Activity

The compound has also been investigated as a potential inhibitor of specific enzymes involved in pathogenic processes. For example, piperidine derivatives have been studied as inhibitors of MenA, an enzyme crucial for menaquinone biosynthesis in bacteria . These inhibitors can disrupt bacterial growth and survival, providing a novel approach to antibiotic development.

Neurological Applications

Piperidine derivatives are known to interact with neurotransmitter systems, making them candidates for treating neurological disorders. Research has indicated that compounds similar to this compound may exhibit neuroprotective effects or modulate neurotransmitter release, which could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease .

Cancer Research

The compound's structural features may also allow it to function as a lead compound in cancer research. Studies have explored the use of piperidine derivatives in targeting cancer cell proliferation and apoptosis pathways, indicating that this compound could play a role in developing new anticancer agents.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of (5S)-tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with (S)-tert-Butyl 2-(5-Bromopyridin-3-yl)piperidine-1-carboxylate

Structural Differences :

- Core Structure : The compared compound features a pyridine ring fused to the piperidine at position 2, whereas the target compound has a simpler piperidine ring with bromine at position 3.

- Substituents : The bromine in the pyridine derivative is part of an aromatic system, altering electronic properties compared to the aliphatic bromine in the target compound.

Comparison with Pyrrolidine-Based tert-Butyl Carbamates

Structural Differences :

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) introduces differences in ring strain and conformational flexibility.

- Substituents : Examples include tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate, where bromine is part of a methoxypyridinyl ether side chain .

Reactivity :

- The target compound’s piperidine ring offers greater stability for stepwise functionalization.

Physicochemical Properties :

- Piperidine derivatives generally exhibit higher lipophilicity compared to pyrrolidines, affecting membrane permeability in drug design.

Comparison with tert-Butyl (3R,5S)-3-Amino-5-hydroxypiperidine-1-carboxylate

Functional Group Differences :

- The compared compound has amino (-NH₂) and hydroxyl (-OH) groups at positions 3 and 5, respectively, versus bromine and methyl in the target compound.

Chemical Behavior :

- Amino and hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents. The target compound’s bromine enhances electrophilicity, favoring substitution reactions .

Comparison with tert-Butyl (3R,5S)-3-Amino-5-methylpiperidine-1-carboxylate

Substituent Differences :

- The amino group at position 3 replaces bromine, retaining the (5S)-methyl group.

Reactivity :

- The amino group acts as a nucleophile, enabling amide bond formation, whereas bromine serves as a leaving group for nucleophilic substitutions or metal-catalyzed couplings .

Molecular Weight :

- The brominated compound has a higher molecular weight (due to Br vs. NH₂), affecting pharmacokinetic properties like metabolic stability.

Data Table: Key Properties of Compared Compounds

Biological Activity

(5S)-tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 3-position of the piperidine ring, along with a tert-butyl group and a carboxylate moiety. The structure can be represented as follows:

This configuration is believed to influence its interaction with biological targets, particularly in modulating receptor activity.

Antimicrobial Properties

Research indicates that this compound exhibits no intrinsic antibacterial activity against common strains of Escherichia coli (MIC > 250 μM) but may enhance the efficacy of existing antibiotics by acting as an efflux pump inhibitor. In studies, it was shown to potentiate the activity of various antibiotic substrates such as chloramphenicol and tetracycline when used in combination therapies .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the biological activity of piperidine derivatives. Modifications at different positions of the piperidine ring have been explored to enhance potency and selectivity. For instance, variations in substituents have shown significant effects on both metabolic stability and antimicrobial efficacy .

| Compound | R Group | IC50 (μM) | GIC50 (μM) |

|---|---|---|---|

| 1 | 33 | 14 ± 3 | 8 ± 1 |

| 15 | 16 | 25<x<50 | 13 ± 2 |

| 16 | 16 | >50 | 28 ± 3 |

This table summarizes some of the findings from SAR studies, indicating that specific modifications can lead to improved activity against Mycobacterium tuberculosis and other pathogens .

Case Study: Efflux Pump Inhibition

In a significant study, this compound was tested for its ability to inhibit the AcrAB-TolC efflux pump in E. coli. The compound was found to enhance the effectiveness of antibiotics that are typically extruded by this pump, suggesting its potential role as a potentiator in antibiotic therapy. The study reported no intrinsic antibacterial activity but highlighted its role in enhancing the action of existing antibiotics .

Case Study: Antiparasitic Activity

Further investigations into related compounds revealed that structural modifications similar to those seen in (5S)-tert-butyl derivatives could yield compounds with significant antiparasitic activity. For example, derivatives with polar functionalities showed improved solubility and potency against resistant strains of parasites, indicating that similar approaches could be applied to optimize (5S)-tert-butyl derivatives for broader biological applications .

Q & A

Q. What are the key synthetic routes for (5S)-tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step strategies starting from piperidine derivatives. A common approach includes:

- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen, enabling regioselective functionalization at the 3-position .

- Bromination : Electrophilic or nucleophilic bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) to minimize side reactions .

- Stereochemical control : The (5S)-configuration is achieved via chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures using chiral chromatography .

Critical optimization : Reaction temperature, solvent polarity (e.g., DCM vs. THF), and catalyst loading significantly impact yield and enantiomeric excess (ee).

Q. How is the structure of this compound confirmed experimentally?

Structural validation relies on:

- NMR spectroscopy :

- H NMR : Distinct signals for tert-butyl (δ ~1.4 ppm, singlet), methyl group (δ ~1.2 ppm, doublet), and bromine-induced deshielding of adjacent protons (δ ~3.5–4.5 ppm) .

- C NMR : Boc carbonyl (δ ~155 ppm), quaternary carbons (δ ~80 ppm for Boc-O), and brominated carbon (δ ~40–50 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] expected for CHBrNO) .

- X-ray crystallography : For absolute stereochemical assignment, single-crystal analysis using SHELX software is recommended .

Q. What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact. Use a fume hood for volatile reagents .

- Emergency measures :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .

- Skin contact : Wash with soap/water; remove contaminated clothing .

- Toxicity data : Limited acute toxicity is reported, but brominated analogs may pose mutagenic risks. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can competing side reactions (e.g., elimination or over-bromination) be mitigated during synthesis?

- Reaction monitoring : Use TLC or in-situ FTIR to track bromination progress and detect intermediates.

- Temperature control : Maintain sub-0°C conditions during bromination to suppress elimination pathways (e.g., HBr release) .

- Selective quenching : Add sodium thiosulfate to terminate excess brominating agents .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves undesired di-brominated byproducts .

Q. What strategies enhance the enantiomeric purity of the (5S)-configured product?

- Chiral catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to set the 5-methyl stereocenter .

- Dynamic kinetic resolution : Use enzymes (e.g., lipases) or chiral bases to favor the (5S)-enantiomer during Boc deprotection/reprotection steps .

- Crystallization-induced asymmetric transformation : Recrystallize racemic mixtures in chiral solvents (e.g., (R)-limonene) to enrich the desired enantiomer .

Q. How does the bromine substituent influence reactivity in downstream applications (e.g., cross-coupling)?

- Suzuki-Miyaura coupling : The 3-bromo group acts as a leaving group for palladium-catalyzed arylations. Key conditions: Pd(PPh), KCO, DMF/HO, 80°C .

- Nucleophilic substitution : React with amines or thiols in DMF at 60°C to generate piperidine derivatives for drug discovery .

Challenges : Steric hindrance from the tert-butyl group may reduce coupling efficiency; microwave-assisted synthesis can accelerate sluggish reactions .

Q. How can computational methods aid in predicting the compound’s behavior in catalytic systems?

- DFT calculations : Model transition states to predict stereochemical outcomes of bromination or cross-coupling reactions .

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to guide structural modifications for activity studies .

- Solvent effect simulations : COSMO-RS models optimize reaction media for solubility and stability .

Data Contradictions and Resolution

- Discrepancies in reported yields : Variations arise from Boc deprotection efficiency. Use TFA/DCM (1:4) at 0°C for 2 hours to minimize side reactions .

- Conflicting NMR assignments : Cross-validate with 2D experiments (HSQC, HMBC) to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.